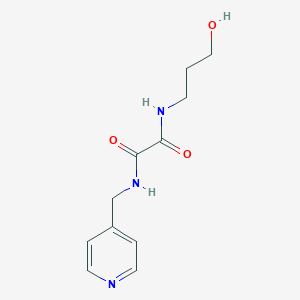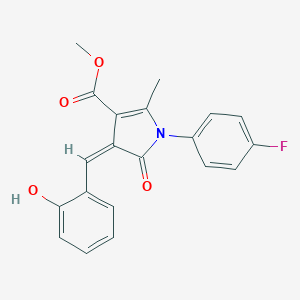![molecular formula C22H16N4O2S2 B299127 (5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one](/img/structure/B299127.png)
(5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one, also known as BMVC, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. BMVC is a thiazolone-based compound that has been found to exhibit potent anticancer and anti-inflammatory properties.
Mécanisme D'action
The exact mechanism of action of (5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one is not fully understood. However, it has been proposed that (5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one exerts its anticancer and anti-inflammatory effects by inhibiting the activity of the NF-κB signaling pathway. The NF-κB pathway is a key regulator of inflammation and cancer progression. (5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one has been found to inhibit the phosphorylation and degradation of IκBα, a key regulator of the NF-κB pathway, leading to the inhibition of NF-κB activation.
Biochemical and Physiological Effects:
(5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one has been found to exhibit potent anticancer and anti-inflammatory effects in vitro and in vivo. (5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one has been found to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway. (5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one has also been found to inhibit the migration and invasion of cancer cells by downregulating the expression of MMP-2 and MMP-9. In addition, (5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Avantages Et Limitations Des Expériences En Laboratoire
(5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one has several advantages for lab experiments. (5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one is a small molecule inhibitor that can be easily synthesized and purified. (5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one has been extensively studied for its potential therapeutic applications in cancer and inflammatory diseases, making it a promising candidate for further research. However, there are also some limitations to using (5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one in lab experiments. (5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one has been found to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments. In addition, the exact mechanism of action of (5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one is not fully understood, which may make it difficult to interpret the results of some experiments.
Orientations Futures
There are several future directions for research on (5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one. One direction is to further investigate the mechanism of action of (5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one and its effects on the NF-κB signaling pathway. Another direction is to explore the potential of (5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one as a therapeutic agent for cancer and inflammatory diseases in vivo. In addition, it may be useful to investigate the cytotoxic effects of (5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one at different concentrations and to determine the optimal dosage for therapeutic applications. Finally, it may be useful to explore the potential of (5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one as a lead compound for the development of novel anticancer and anti-inflammatory drugs.
Méthodes De Synthèse
(5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one can be synthesized by reacting 5-(1H-benzimidazol-2-ylsulfanyl)furan-2-carbaldehyde with 2-amino-4-methylphenol and 2-aminothiazole in the presence of acetic acid and glacial acetic acid. The reaction mixture is then refluxed for several hours to yield (5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one as a yellow solid. The purity of (5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one can be improved by recrystallization from ethanol.
Applications De Recherche Scientifique
(5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one has been extensively studied for its potential therapeutic applications in cancer and inflammatory diseases. (5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one has been found to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast cancer, colon cancer, and lung cancer. (5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Propriétés
Nom du produit |
(5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one |
|---|---|
Formule moléculaire |
C22H16N4O2S2 |
Poids moléculaire |
432.5 g/mol |
Nom IUPAC |
(5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one |
InChI |
InChI=1S/C22H16N4O2S2/c1-13-5-4-6-14(11-13)23-21-26-20(27)18(29-21)12-15-9-10-19(28-15)30-22-24-16-7-2-3-8-17(16)25-22/h2-12H,1H3,(H,24,25)(H,23,26,27)/b18-12- |
Clé InChI |
WDDOOQVKKGTHIE-PDGQHHTCSA-N |
SMILES isomérique |
CC1=CC(=CC=C1)NC2=NC(=O)/C(=C/C3=CC=C(O3)SC4=NC5=CC=CC=C5N4)/S2 |
SMILES |
CC1=CC(=CC=C1)NC2=NC(=O)C(=CC3=CC=C(O3)SC4=NC5=CC=CC=C5N4)S2 |
SMILES canonique |
CC1=CC(=CC=C1)NC2=NC(=O)C(=CC3=CC=C(O3)SC4=NC5=CC=CC=C5N4)S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-({5-[3,5-Dichloro-4-(2-propynyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid](/img/structure/B299044.png)
![3-[3-({2-[(4-carboxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoic acid](/img/structure/B299045.png)
![N'-(2-fluorobenzylidene)-2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoacetohydrazide](/img/structure/B299049.png)

![6-chloro-N'-cyclooctylidene-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B299054.png)
![N-cyclohexyl-2-[[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299056.png)
![2,7-dimethyl-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B299058.png)

![N-cyclohexyl-2-[(2,3-dichlorobenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299060.png)
![2-[(5-chloro-2-ethoxybenzylidene)amino]-N-cyclohexyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299061.png)
![4-[(5-{3,5-Dibromo-4-[(4-fluorobenzyl)oxy]benzylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid](/img/structure/B299062.png)

![2-({5-chloro-2-[(4-cyanobenzyl)oxy]benzylidene}amino)-N-cyclohexyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299064.png)
![isopropyl 5-(4-chlorophenyl)-2-[(2-methoxy-1-naphthyl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299067.png)